Regioisomeric Purity and Structural Fidelity: 5-Hydroxy vs. 4-Hydroxy Isoindolinone Differentiation
The target compound bears a hydroxyl group at the 5-position of the 1-oxoisoindolin-2-yl ring, whereas the closest commercial analog (tert-butyl (S)-5-amino-4-(4-hydroxy-1-oxoisoindolin-2-yl)-5-oxopentanoate, CAS 1560678-51-4) carries the hydroxyl at the 4-position . The target compound is supplied at 95% purity according to achemblock with IUPAC name explicitly verifying the 5-hydroxy substitution . This regioisomeric distinction is functionally relevant: in the cereblon ligand lenalidomide-OH (3-(5-hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione, CAS 1421593-78-3), the 5-hydroxy group provides a distinct linker attachment point that has been exploited to build PROTACs such as SJF620 (DC50 = 7.9 nM in NAMALWA cells) [1]. No comparable PROTAC degradation data are available for 4-hydroxy isoindolinone conjugates, establishing the 5-hydroxy isoindolinone as a validated, pharmacologically relevant regioisomer for CRBN-based PROTAC design.
| Evidence Dimension | Regiochemistry (hydroxyl position on 1-oxoisoindolin-2-yl ring) |
|---|---|
| Target Compound Data | 5-hydroxy substitution (IUPAC: tert-butyl 5-amino-4-(5-hydroxy-1-oxoisoindolin-2-yl)-5-oxopentanoate); Purity: 95% |
| Comparator Or Baseline | tert-Butyl (S)-5-amino-4-(4-hydroxy-1-oxoisoindolin-2-yl)-5-oxopentanoate (CAS 1560678-51-4; 4-hydroxy substitution); Purity: 97% |
| Quantified Difference | Regioisomeric shift from 4-OH to 5-OH alters linker attachment geometry; 5-OH congener validated in PROTAC SJF620 (DC50 7.9 nM); 4-OH PROTAC degradation data absent from literature. |
| Conditions | Chemical identity confirmed by IUPAC nomenclature, CAS registry, and vendor QC (NMR, HPLC, GC for comparator at 97% purity ; 95% purity for target ). Biological validation context: PROTAC BTK degrader SJF620 in NAMALWA Burkitt lymphoma cells [1]. |
Why This Matters
Procurement of the correct regioisomer (5-hydroxy) is essential for reproducing published PROTAC syntheses that rely on this specific attachment geometry for CRBN ternary complex formation.
- [1] J. Hu, C. M. Crews, et al. Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters, 2020, 30, 126905. SJF620 DC50 = 7.9 nM in NAMALWA cells. View Source
